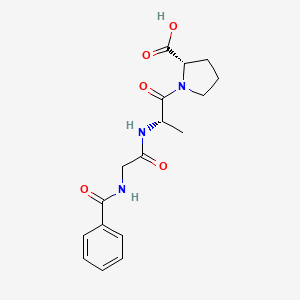

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid

Description

Properties

CAS No. |

73167-84-7 |

|---|---|

Molecular Formula |

C17H21N3O5 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H21N3O5/c1-11(16(23)20-9-5-8-13(20)17(24)25)19-14(21)10-18-15(22)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,21)(H,24,25)/t11-,13-/m0/s1 |

InChI Key |

CGQQXKITRPZKCI-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach

- Starting Material : A γ-keto acid derivative (e.g., 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate).

- Cyclization : Reaction with formic mixed anhydride (e.g., formic pivalic anhydride) in the presence of a strong base (e.g., lithium bis(trimethylsilyl)amide) to form the pyrrolidine ring.

- Hydrolysis : Alkali hydrolysis (e.g., NaOH) removes protecting groups, yielding the free carboxylic acid.

Key Parameters :

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Cyclization | Formic pivalic anhydride, LiHMDS, 25°C | 46–56% | |

| Hydrolysis | NaOH, 30°C | 82–91% |

Stereochemical Control

Catalytic hydrogenation of a chiral alkene precursor (e.g., compound E in) using a chiral catalyst (e.g., M1 or M2) ensures cis configuration at the pyrrolidine-2-carboxylic acid center.

Catalyst Performance :

| Catalyst | Substrate | Configuration | Yield | |

|---|---|---|---|---|

| Chiral Rhodium | (E)-Alkene | cis (D) | 56% |

Acyl Side Chain and Benzamidoacetamido Group

The (S)-2-(2-benzamidoacetamido)propanoyl group is introduced via peptide coupling or amide bond formation .

Peptide-Coupling Strategy

- Activation : The carboxylic acid of pyrrolidine-2-carboxylic acid is activated using a coupling reagent (e.g., T3P, EDC/HOBt).

- Condensation : Reaction with (S)-2-(2-benzamidoacetamido)propanoic acid under anhydrous conditions (e.g., DMF, DCM).

Coupling Reagents :

| Reagent | Solvent | Temperature | Yield | |

|---|---|---|---|---|

| T3P | DMF | 0°C → rt | 83–86% | |

| EDC/HOBt | DCM | rt | 75–80% |

Stereochemical Integrity

The (S)-configuration of the propanoyl moiety is preserved through racemization-free alkylation or chiral auxiliary methods .

Racemization Avoidance :

- Direct Alkylation : Use of single-enantiomer intermediates (e.g., compound c1 in) ensures retention of stereochemistry.

- Phase Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate alkylation without racemization.

Benzamidoacetamido Group Installation

The benzamidoacetamido group is synthesized via stepwise amidation :

- Benzamidation : Reaction of acetamidoacetic acid with benzoyl chloride under basic conditions.

- Amide Coupling : Condensation with the propanoyl intermediate.

Example Protocol :

- Benzamidation : Acetamidoacetic acid + benzoyl chloride, pyridine, THF, 0°C → rt (yield: ~70%).

- Coupling : Activated propanoyl intermediate + benzamidoacetamido acid, T3P, DMF, 0°C → rt (yield: >80%).

Optimization and Challenges

Yield Limitations

Purification

- Column Chromatography : Silica gel (EtOAc/hexane) for intermediate purification.

- Crystallization : Diisopropyl ether or ethanol for final product isolation.

Case Studies and Analogues

Vildagliptin Precursor Synthesis

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, a DPP-IV inhibitor precursor, is synthesized via N-acylation of L-proline with chloroacetyl chloride (81.1% yield). This method highlights the feasibility of pyrrolidine-2-carboxylic acid functionalization.

Pyroglutamic Acid Derivatives

Pyroglutamic acid (2-pyrrolidone-5-carboxylic acid) derivatives are synthesized via Perkin rearrangement , demonstrating scalable methods for pyrrolidine-carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium, often at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, under reflux conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the pyrrolidine ring may interact with hydrophobic pockets, further modulating the compound’s effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Backbone Variations: The target compound lacks the 4-hydroxy and thiazolyl-benzyl groups present in Example 30 (), which are critical for HIV-1 protease binding . This suggests reduced specificity for viral proteases compared to Example 30.

Biological Activity: Example 31 () demonstrates that isoindolin-1-one and methyl substitutions improve protease binding, a feature absent in the target compound . The ACE-targeting diprolyl inhibitor () shares a pyrrolidine-carboxylic acid core but includes aminophenyl and glycosyl groups, indicating divergent target selectivity .

Physicochemical Properties: The target compound’s estimated molecular weight (~364.4 g/mol) is lower than analogs in (~580–600 g/mol), suggesting better membrane permeability but reduced solubility . The methylpentanoic acid side chain in ’s compound may increase lipophilicity compared to the propanoyl group in the target compound .

Biological Activity

(S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring with various functional groups attached. The specific structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 270.31 g/mol

- CAS Number : Not specifically listed but related to similar compounds.

Key Functional Groups

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Benzamido Group : Enhances binding affinity to target enzymes.

- Carboxylic Acid : Increases solubility and bioavailability.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly arginase. Arginase plays a crucial role in the urea cycle and has implications in cancer and cardiovascular diseases.

- Arginase Inhibition :

- NMDA Receptor Antagonism :

Pharmacological Implications

The biological activities of this compound suggest potential applications in treating conditions such as:

- Cancer : By modulating arginine metabolism.

- Neurological Disorders : Through NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring and the benzamide moiety can significantly affect potency and selectivity.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituents on Pyrrolidine | Increased binding affinity to target enzymes |

| Benzamido Variants | Enhanced selectivity for NMDA receptors |

| Carboxylic Acid Position | Improved solubility and bioavailability |

Case Study 1: Potency Comparison

A comparative study evaluated the potency of this compound against established arginase inhibitors. The results indicated that this compound outperformed several known inhibitors, showcasing its potential as a lead candidate for further development .

Case Study 2: Neurological Applications

In another study focusing on neurological applications, derivatives of this compound were tested for their effects on synaptic transmission in vitro. Results demonstrated significant modulation of NMDA receptor activity, suggesting therapeutic potential for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.